molecular formula C11H18Cl2N2O B2558907 4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride CAS No. 2379945-55-6

4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride

Cat. No.: B2558907
CAS No.: 2379945-55-6
M. Wt: 265.18
InChI Key: MFTQHWATOWSHOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by a piperidine ring attached to a pyridine ring via a methoxy linker, and it is commonly used in its dihydrochloride salt form to enhance its solubility and stability.

Scientific Research Applications

4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride typically involves the reaction of 4-hydroxypyridine with 3-chloromethylpiperidine in the presence of a base to form the intermediate 4-(Piperidin-3-ylmethoxy)pyridine. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives .

Mechanism of Action

The mechanism of action of 4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like 4-(4-methyl-1-pyrazolyl)pyridine and 2-amino-4-(1-piperidine) pyridine derivatives share structural similarities with 4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride

    Pyridine Derivatives: Other pyridine-based compounds, such as pyridoxine (vitamin B6) and nicotine, also exhibit similar chemical properties.

Uniqueness

This compound is unique due to its specific combination of a piperidine ring and a pyridine ring linked by a methoxy group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

4-(piperidin-3-ylmethoxy)pyridine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c1-2-10(8-13-5-1)9-14-11-3-6-12-7-4-11;;/h3-4,6-7,10,13H,1-2,5,8-9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTQHWATOWSHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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